molecular formula C18H23Cl2N3O2 B13481074 2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride

2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B13481074
M. Wt: 384.3 g/mol
InChI Key: LGKZNFQBHVDMIZ-UHFFFAOYSA-N
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Description

2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Introduction of the Methoxyethoxy Group: This step involves the substitution reaction where the phenyl ring is functionalized with the methoxyethoxy group.

    Attachment of the Ethanamine Moiety: The final step involves the coupling of the benzodiazole derivative with ethanamine, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s benzodiazole core is known for its biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
  • 2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine monohydrochloride

Uniqueness

The dihydrochloride form of the compound is unique due to its enhanced solubility and stability compared to its mono-hydrochloride counterpart. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

Molecular Formula

C18H23Cl2N3O2

Molecular Weight

384.3 g/mol

IUPAC Name

2-[6-[2-(2-methoxyethoxy)phenyl]-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C18H21N3O2.2ClH/c1-22-10-11-23-17-5-3-2-4-14(17)13-6-7-15-16(12-13)21-18(20-15)8-9-19;;/h2-7,12H,8-11,19H2,1H3,(H,20,21);2*1H

InChI Key

LGKZNFQBHVDMIZ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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